

## Application Notes and Protocols: Artemisinin-Based Chemical Probes for Interrogating Malarial Pathways

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Compound of Interest		
Compound Name:	Antimalarial agent 37	
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These application notes provide a comprehensive guide to utilizing artemisinin-based activity-based protein profiling (ART-ABPP) probes as chemical tools to investigate the biological pathways of the malaria parasite, Plasmodium falciparum.

## Introduction

Artemisinin and its derivatives are the cornerstone of modern antimalarial therapy. Their mechanism of action is believed to involve the iron-mediated cleavage of an endoperoxide bridge, leading to the generation of reactive radical species that alkylate and damage a multitude of parasite proteins, ultimately causing parasite death. ART-ABPP probes are powerful chemical tools designed to mimic the action of artemisinin while incorporating a reporter tag (e.g., an alkyne or azide group) for the subsequent identification of these protein targets. These probes enable an unbiased, proteome-wide survey of artemisinin's cellular targets, providing invaluable insights into its pleiotropic mechanism of action and the parasite's vulnerabilities.[1][2][3][4]

This document focuses on two exemplary ART-ABPPs, an alkyne-containing probe (P1) and an azide-containing probe (P2), to illustrate their application in malaria research.

## **Data Presentation**



The following tables summarize the in vitro antimalarial activity of the ART-ABPPs and the parent compound, artemisinin, against the chloroquine-sensitive P. falciparum 3D7 strain.

Table 1: In Vitro Antimalarial Activity of Artemisinin and ART-ABPPs

Compound	Description	IC50 (nM) against P. falciparum 3D7	Standard Deviation (nM)
Artemisinin (ART)	Parent Antimalarial Drug	14.0	0.41
Probe 1 (P1)	Alkyne-modified ART- ABPP	43.86	0.44
Probe 2 (P2)	Azide-modified ART- ABPP	30.26	0.31
Control Probe 1 (CP1)	Inactive Deoxy-alkyne Analog of P1	Inactive	-
Control Probe 2 (CP2)	Inactive Deoxy-azide Analog of P2	Inactive	-

Data sourced from Ismail, H.M. et al. (2016).[1][5][6]

Table 2: Major Biological Pathways Targeted by ART-ABPPs in P. falciparum



Biological Pathway	Key Protein Targets Identified	Functional Significance
Glycolysis	Enolase, Aldolase, Pyruvate Kinase	Essential for energy production in the parasite.[1][2][7]
Hemoglobin Degradation	Falcipain-2, Plasmepsin II	Crucial for nutrient acquisition from host hemoglobin.[1][2][3]
Antioxidant Defense	Thioredoxin Reductase, Peroxiredoxin	Protects the parasite from oxidative stress.[1][2][3]
Protein Synthesis	Elongation Factor 1-alpha, Ribosomal proteins	Vital for parasite growth and replication.[1][2][3]

# Experimental Protocols Protocol 1: In Vitro Antimalarial Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of the ART-ABPPs against P. falciparum.

#### Materials:

- P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
- Complete RPMI 1640 medium supplemented with Albumax II.
- 96-well microtiter plates.
- ART-ABPPs (P1, P2) and control probes (CP1, CP2) dissolved in DMSO.
- SYBR Green I nucleic acid stain.
- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
- Fluorescence plate reader.

#### Procedure:



- Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
- Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
- Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
- After incubation, add SYBR Green I lysis buffer to each well.
- Incubate in the dark at room temperature for 1 hour.
- Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
- Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

# Protocol 2: In Situ Labeling and Identification of ART-ABPP Targets

This protocol describes the treatment of live parasites with ART-ABPPs and the subsequent identification of labeled proteins.

#### Materials:

- Synchronized trophozoite-stage P. falciparum culture (10-12% parasitemia).
- ART-ABPPs (P1 or P2) and control probes.
- Saponin for parasite lysis.
- Urea lysis buffer.
- Click chemistry reagents:
  - For P1 (alkyne): Biotin-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP),
     tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
  - For P2 (azide): Biotin-dibenzocyclooctyne (Biotin-DIBO) for copper-free click chemistry.



- Streptavidin-agarose beads.
- Reagents for on-bead trypsin digestion.
- LC-MS/MS equipment and software for protein identification.

#### Procedure:

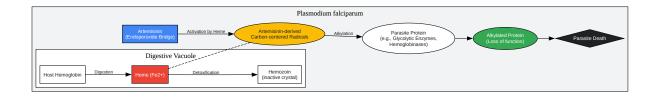
- In Situ Labeling:
  - $\circ$  Treat the synchronized trophozoite culture with 1  $\mu$ M of either P1 or P2 (or the respective control probes) for 6 hours.
  - Harvest the parasites by centrifugation and lyse the infected red blood cells with 0.15% saponin.
  - Wash the parasite pellet extensively with PBS.
- Protein Extraction:
  - Lyse the parasite pellet in urea lysis buffer.
  - Determine the protein concentration of the lysate.
- Click Chemistry:
  - For P1 (Copper-Catalyzed): To the protein lysate, add biotin-azide, TCEP, TBTA, and copper (II) sulfate. Incubate for 1 hour at room temperature.
  - For P2 (Copper-Free): To the protein lysate, add Biotin-DIBO. Incubate for 1 hour at room temperature.
- Affinity Purification:
  - Incubate the biotin-tagged proteome with streptavidin-agarose beads overnight at 4°C.
  - Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion and Mass Spectrometry:



- Perform on-bead trypsin digestion of the captured proteins.
- Analyze the resulting peptides by LC-MS/MS.
- Identify the proteins using a protein database search algorithm.

## **Visualizations**

## **Artemisinin Activation and Target Alkylation Pathway**

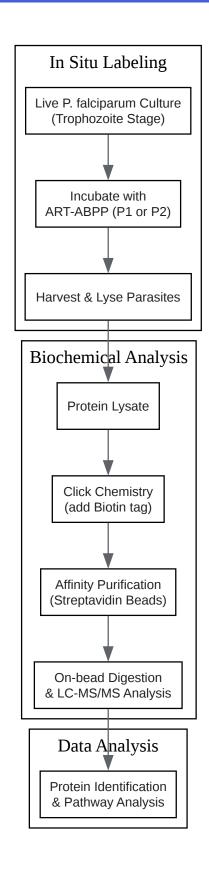


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Caption: Artemisinin is activated by heme within the parasite's digestive vacuole, generating carbon-centered radicals that alkylate and damage essential parasite proteins, leading to cell death.

## **Experimental Workflow for ART-ABPP Target Identification**





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Caption: Workflow for identifying protein targets of ART-ABPPs, from in situ labeling in live parasites to mass spectrometry-based protein identification.

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